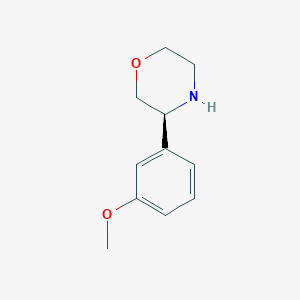
rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” is a chiral compound featuring a cyclopropane ring substituted with an oxan-4-yl group and an amine group. The compound’s stereochemistry is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and organic synthesis, due to their unique properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” typically involves the formation of the cyclopropane ring followed by the introduction of the oxan-4-yl and amine groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Functional Group Introduction: Introduction of the oxan-4-yl group via nucleophilic substitution or addition reactions.
Amine Introduction: Introduction of the amine group through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
“rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxan-4-yl group can be reduced to form corresponding alcohols or ethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or oxan-4-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the oxan-4-yl group may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and chiral catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine” include other chiral cyclopropane derivatives with different substituents. Examples include:
- (1R,2S)-2-(phenyl)cyclopropan-1-amine
- (1R,2S)-2-(methoxy)cyclopropan-1-amine
Uniqueness
The uniqueness of “this compound” lies in its specific stereochemistry and the presence of the oxan-4-yl group, which may confer distinct chemical and biological properties compared to other cyclopropane derivatives.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H15NO/c9-8-5-7(8)6-1-3-10-4-2-6/h6-8H,1-5,9H2/t7-,8+/m0/s1 |
InChI Key |
NCIXPZLRUSGIQE-JGVFFNPUSA-N |
Isomeric SMILES |
C1COCCC1[C@@H]2C[C@H]2N |
Canonical SMILES |
C1COCCC1C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


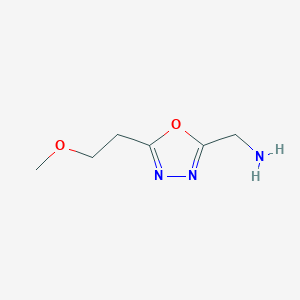
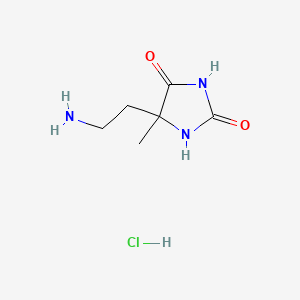
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
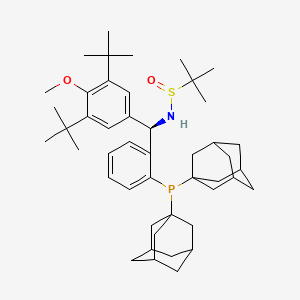
![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
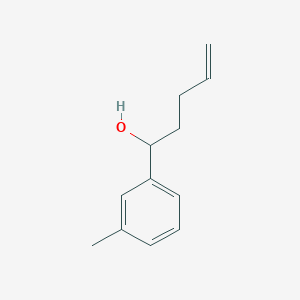

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)




